molecular formula C12H10BrNOS B1272451 {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-33-5

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Cat. No.: B1272451
CAS No.: 338982-33-5
M. Wt: 296.18 g/mol
InChI Key: MXMJUUPVVBMWQO-UHFFFAOYSA-N
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Description

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol is a chemical compound with the molecular formula C12H10BrNOS and a molecular weight of 296.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a pyridinylmethanol moiety. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol typically involves the following steps:

Chemical Reactions Analysis

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into corresponding alcohols or thiols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.

Scientific Research Applications

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMJUUPVVBMWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377141
Record name {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-33-5
Record name {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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